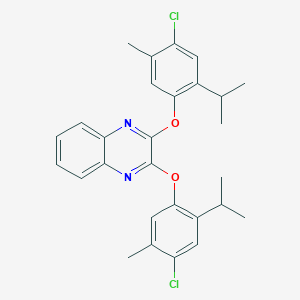![molecular formula C11H15N5O B503603 N-[(4-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine CAS No. 876896-59-2](/img/structure/B503603.png)
N-[(4-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrazole ring and an ethoxyphenyl group. The presence of these functional groups imparts specific chemical properties that make it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine typically involves the reaction of 4-ethoxybenzyl chloride with 1-methyltetrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-[(4-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
科学的研究の応用
N-[(4-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
- N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine
- N-[(4-chlorophenyl)methyl]-1-methyltetrazol-5-amine
- N-[(4-fluorophenyl)methyl]-1-methyltetrazol-5-amine
Uniqueness
N-[(4-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it distinct from its analogs.
特性
CAS番号 |
876896-59-2 |
|---|---|
分子式 |
C11H15N5O |
分子量 |
233.27g/mol |
IUPAC名 |
N-[(4-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C11H15N5O/c1-3-17-10-6-4-9(5-7-10)8-12-11-13-14-15-16(11)2/h4-7H,3,8H2,1-2H3,(H,12,13,15) |
InChIキー |
GJZKSOQXZQURSE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CNC2=NN=NN2C |
正規SMILES |
CCOC1=CC=C(C=C1)CNC2=NN=NN2C |
溶解性 |
22.7 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-N'-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B503520.png)


![6-chloro-2-{4-nitrobenzyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B503524.png)

![[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B503528.png)

![2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B503534.png)
![5-nitro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B503539.png)
![7-chloro-2-(cinnamylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B503542.png)
![N-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B503543.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B503545.png)
![2-[(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)sulfanyl]-1H-benzimidazole](/img/structure/B503546.png)
